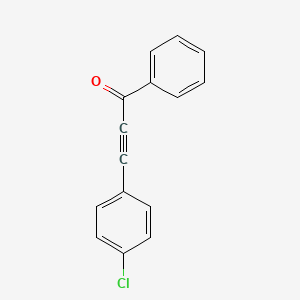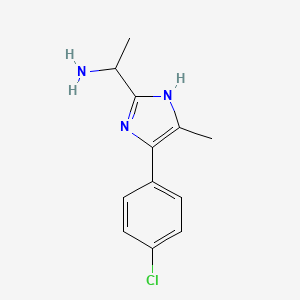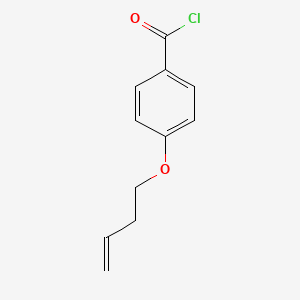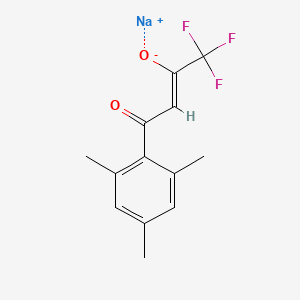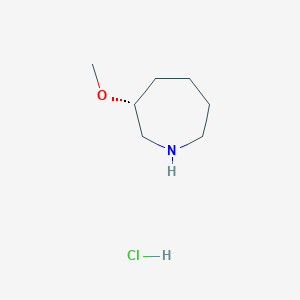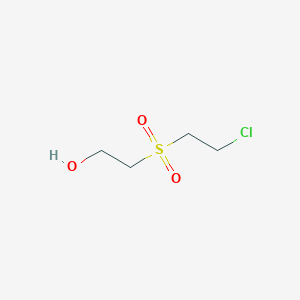
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate typically involves the reaction of 2-alkylpyridines with various reagents. One common method includes the oxidation of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach involves the reaction of ethyl-2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde under metal and solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted indolizines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylate derivatives: Compounds with similar carboxylate functionality.
Indolizine derivatives: Various substituted indolizines with different functional groups.
Uniqueness: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate stands out due to its unique combination of the indolizine ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 7-(hydroxymethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-6-11-5-9(8-14)3-4-13(11)7-10/h3-7,14H,2,8H2,1H3 |
Clé InChI |
GHNRCTUDBZRJKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C=CC(=CC2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
